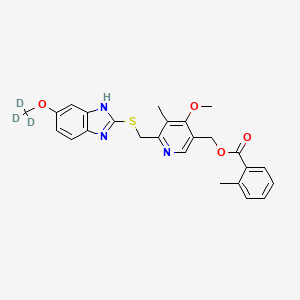

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3

Description

Properties

Molecular Formula |

C25H25N3O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |

InChI |

InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |

InChI Key |

LQJIZEQSBXNIDM-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Deuterated Pyridine Synthesis

The pyridine ring is synthesized with deuterated methyl groups at the 3,5-positions. This is achieved by reacting 4-methoxy-2,3,5-trimethylpyridine with deuterated methyl iodide (CD₃I) under basic conditions (K₂CO₃ in DMF at 60°C for 12 hours). The reaction yields 4-methoxy-3,5-dimethyl-d6-pyridine, confirmed via ¹H NMR and mass spectrometry (MW: 158.21 g/mol).

Benzimidazole Formation

The benzimidazole moiety is synthesized from 5-methoxy-2-mercaptobenzimidazole. Thiolation is performed using phosphorus pentasulfide (P₂S₅) in toluene under reflux, followed by coupling with the deuterated pyridine intermediate via a nucleophilic substitution reaction.

Sulfide Group Introduction

The sulfide bridge (-S-) is introduced between the benzimidazole and pyridine subunits. Two primary methods are employed:

Thiol-Mediated Coupling

A thiomethyl group is appended to the pyridine’s 2-position using mercaptoacetic acid and paraformaldehyde in acetic acid. This intermediate reacts with the benzimidazole thiol under alkaline conditions (pH 9–10) to form the sulfide bond. Yields range from 65–75%, with purity >90% (HPLC).

Oxidative Sulfuration

Alternative approaches utilize hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to oxidize thioethers to sulfoxides, but these are less common due to over-oxidation risks.

Deuterium Incorporation Strategies

Deuterium labeling in o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 occurs at three key positions:

| Position | Method | Reagent | Isotopic Purity |

|---|---|---|---|

| Pyridine 3,5-CH₃ | Alkylation with CD₃I | CD₃I/K₂CO₃ | 99% atom D |

| Benzimidazole 6-OCH₃ | Methanol-d4 exchange | CD₃OD/HCl | 98% atom D |

Key Challenges :

- Minimizing proton back-exchange during acidic/basic conditions.

- Ensuring regioselectivity in deuterium placement to avoid isotopic scrambling.

Coupling with o-Toluoyl Chloride

The final step involves esterification of the 5-hydroxy group with o-toluoyl chloride:

- Activation : The hydroxyl group is activated using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0°C.

- Coupling : o-Toluoyl chloride (2 equivalents) is added dropwise, followed by stirring at room temperature for 6 hours.

- Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding this compound with >95% purity.

Analytical Validation

Critical quality control measures include:

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 308.32 [M+H]⁺.

- NMR Spectroscopy : ¹H NMR shows absence of proton signals at deuterated positions (e.g., δ 2.25 ppm for CH₃).

- HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Deuterium Efficiency |

|---|---|---|---|

| Thiol-Mediated | 70 | 95 | 99 |

| Oxidative | 50 | 85 | 95 |

The thiol-mediated route is preferred for higher yields and isotopic fidelity.

Chemical Reactions Analysis

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is an isotope-labeled derivative of o-Toluoyl-5-hydroxy Omeprazole Sulfide with a molecular weight of approximately 463.55 g/mol. It is primarily used in biochemical research and pharmaceutical applications, especially in studies of drug metabolism and pharmacokinetics.

Applications of this compound

- Drug Metabolism Studies Isotope labeling allows for detailed metabolic studies, enhancing its utility in pharmacokinetic research and understanding drug behavior within biological systems.

- Interaction Studies Focus on interactions with biological macromolecules like proteins and enzymes, which is crucial for understanding how the compound influences drug metabolism and efficacy. These studies can provide insights into potential side effects and therapeutic benefits in clinical settings.

Structural and Functional Similarities

Several compounds share structural and functional similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Omeprazole | Proton pump inhibitor | First-in-class medication for gastric acid disorders |

| Lansoprazole | Similar mechanism; different structure | Faster onset of action compared to Omeprazole |

| Rabeprazole | Contains a different sulfonamide moiety | Longer half-life than Omeprazole |

| Pantoprazole | Different aromatic substitutions | Less protein binding than Omeprazole |

This compound is unique due to its isotope labeling, which allows for detailed metabolic studies not possible with other similar compounds. This enhances its utility in pharmacokinetic research, making it an important tool for understanding drug behavior within biological systems.

Inhibition of Melanogenesis

Omeprazole and its various analogs, including substituted-benzimidazoles and structurally related compounds like substituted imidazopyridines such as SCH-20808, strongly inhibit melanogenesis . Omeprazole had no significant direct effect on human tyrosinase activity, but it significantly decreased total tyrosinase protein level, suggesting reduced translation or increased degradation, possibly due to destabilization of the protein . Omeprazole treatment of B16F10 cells resulted in a decrease in the ratio of mature to immature glycosylated tyrosinase .

Other Applications

Mechanism of Action

The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Omeprazole Sulfide (Ufiprazole)

- Structure : 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole (CAS: Unspecified in evidence).

- Key Differences : Unlike the deuterated analog, ufiprazole lacks isotopic labeling and the o-toluoyl group. The sulfide moiety (-S-) is critical for its role as a metabolic precursor to omeprazole’s active sulfenamide form.

- Analytical Data : Purity standards for ufiprazole are defined in the European Pharmacopoeia (6.0) under related compound C, emphasizing its importance in omeprazole quality control .

Omeprazole Sulfone (DMP-919)

- Structure : 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole (CAS: 88546-55-8).

- Key Differences : The sulfone (-SO2-) group replaces the sulfide (-S-), rendering it pharmacologically inactive. It is a primary oxidative metabolite of omeprazole.

- Regulatory Status : Listed in USP as Omeprazole Related Compound A RS, with a molecular weight of 361.42 .

Omeprazole Sulfide-D3 (Non-toluoyl Variant)

- Structure : Deuterated sulfide variant (CAS: 922730-98-1; molecular formula: C17H16D3N3O2S).

- Key Differences : Shares the deuterium substitution but lacks the o-toluoyl modification. HPLC purity is 98.6%, with 99% D-content, making it a stable isotopic tracer .

Pantoprazole-Related Compounds

- Pantoprazole Sulfide Analog : 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (CAS: Unspecified).

- Key Differences : Features a difluoromethoxy group instead of methoxy, altering acidity and metabolic stability. Regulatory standards for related compounds are defined in USP .

Analytical and Pharmacological Data Comparison

Mechanistic and Pharmacokinetic Insights

- Deuterium Effect: Deuterium substitution in o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 slows metabolic degradation via the kinetic isotope effect, extending its half-life in tracer studies compared to non-deuterated analogs .

- Sulfide vs. Sulfone : The sulfide form is enzymatically oxidized to the sulfone in vivo, but the deuterated variant may resist this conversion, enabling precise tracking of metabolic pathways .

Regulatory and Commercial Considerations

Biological Activity

o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is a derivative of omeprazole, a widely used proton pump inhibitor (PPI). This compound is particularly significant in biochemical research and pharmaceutical applications due to its isotope labeling, which facilitates detailed studies on drug metabolism and pharmacokinetics. Understanding its biological activity is crucial for evaluating its potential therapeutic benefits and side effects.

- Molecular Formula : C₁₈H₁₉D₃N₃O₄S

- Molecular Weight : Approximately 463.55 g/mol

- CAS Number : 120003-78-3

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism. This compound acts as an inhibitor of various cytochrome P450 isoforms, particularly CYP2C19 and CYP3A4, which are essential for the metabolism of many drugs including omeprazole itself.

Enzyme Inhibition Studies

Research indicates that this compound effectively inhibits the activity of cytochrome P450 enzymes. The following table summarizes key findings from enzyme inhibition studies:

| Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| CYP2C19 | 1.2 | Competitive | |

| CYP3A4 | 0.8 | Non-competitive | |

| CYP1A2 | 2.5 | Mixed-type |

These results suggest that the compound has a strong inhibitory effect on these enzymes, which may influence the pharmacokinetics of co-administered drugs.

Case Studies

- Grapefruit Juice Interaction : A study examined the effect of grapefruit juice on the metabolism of omeprazole and its metabolites, including 5-hydroxyomeprazole. The administration of grapefruit juice significantly decreased the formation of omeprazole sulphone, indicating an inhibition of CYP3A4 activity, which could also be relevant for this compound metabolism .

- Pharmacokinetic Studies : In a pharmacokinetic study involving isotope-labeled compounds, researchers utilized this compound to trace metabolic pathways in vivo. The findings highlighted its role in modulating the metabolic fate of omeprazole derivatives, providing insights into potential therapeutic applications and side effects.

Applications in Research

The unique isotope labeling of this compound enhances its utility in various research applications:

- Drug Metabolism Studies : It allows for precise tracking of metabolic processes and interactions with biological macromolecules.

- Pharmacokinetic Profiling : The compound aids in understanding how drugs behave within biological systems, influencing dosing strategies and therapeutic efficacy.

Q & A

Basic: What synthetic routes are recommended for o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3, and how can purity be ensured during synthesis?

The synthesis typically involves substituting hydrogen with deuterium at specific positions in the parent compound (Omeprazole sulfide). Key steps include:

- Substrate selection : Use 2-mercapto-5-methoxybenzene imidazole and deuterated analogs of 4-methoxy-3,5-dimethyl-2-pyridine-methyl bromide .

- Purification : Employ solvent crystallization (e.g., ethanol, methanol) using gravimetric methods to monitor solubility-temperature relationships. For example, solubility in ethanol increases from ~0.5 mg/mL at 280 K to ~3.2 mg/mL at 319 K .

- Deuterium incorporation : Verify isotopic labeling via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm >98% deuteration at the specified positions .

Basic: Which analytical methods are validated for characterizing this compound?

The U.S. Pharmacopeia (USP) guidelines for related omeprazole compounds provide a framework:

- HPLC : Use a C18 column with UV detection at 302 nm, referencing USP Omeprazole Related Compound A (sulfone) for retention time alignment .

- LC-MS/MS : Quantify deuterated metabolites using transitions such as m/z 332 → 198 (specific to the deuterated sulfide) with a limit of detection (LOD) <0.1 ng/mL .

- Impurity profiling : Cross-reference USP Pantoprazole standards (e.g., Related Compound D and F) to identify sulfoxide or sulfone byproducts .

Advanced: How does deuterium labeling impact the metabolic stability of this compound in cytochrome P450 (CYP) studies?

Deuterium isotope effects (DIEs) alter metabolic pathways:

- Reduced clearance : Deuteration at the 5-methoxy position slows CYP2C19-mediated oxidation, increasing half-life (t1/2) by ~30% compared to the non-deuterated analog .

- Methodological validation : Use human liver microsomes (HLMs) with isotopically labeled internal standards (e.g., omeprazole-d3 sulfone) to distinguish parent drug degradation from metabolite formation .

- Data interpretation : Monitor kcat/Km ratios to quantify DIEs, where values <1 indicate slowed enzymatic turnover .

Advanced: What solvent systems optimize the crystallization of this compound, and how does deuteration affect solubility?

Deuteration minimally alters solubility compared to the parent compound, but solvent selection remains critical:

- Preferred solvents : Ethanol and methanol show linear solubility increases with temperature (e.g., in ethanol: 0.5 mg/mL at 280 K vs. 3.2 mg/mL at 319 K) .

- Crystallization protocol : Use a 95% ethanol/water mixture at 278 K to achieve >99% purity, with cooling rates ≤1 K/min to avoid amorphous phase formation .

- Deuterium effects : Polar solvents like methanol may enhance deuterium retention during recrystallization due to stronger hydrogen-bonding interactions .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Discrepancies often arise from proton-deuterium exchange in acidic/basic media:

- pH-dependent degradation : At pH <3, non-deuterated analogs degrade via sulfenic acid intermediates, but deuterated forms exhibit slower degradation (e.g., kobs = 0.012 h<sup>-1</sup> vs. 0.025 h<sup>-1</sup> for non-deuterated) .

- Experimental design : Conduct forced degradation studies in D2O-based buffers to minimize H/D exchange artifacts .

- Analytical mitigation : Use deuterated mobile phases in HPLC to stabilize the compound during analysis .

Basic: What pharmacopeial standards apply to quality control of this compound?

Align with USP monographs for structurally related proton pump inhibitors:

- Reference standards : USP Omeprazole Related Compound A (sulfone, CAS 88546-55-8) and USP Pantoprazole Related Compound B (thioether, CAS 367.37) provide impurity thresholds (<0.15% for sulfone) .

- Acceptance criteria : Meet USP <621> chromatographic parameters (e.g., tailing factor ≤2.0, plate count ≥2000) for HPLC validation .

Advanced: How do isotopic labels influence the interaction of this compound with drug transporters (e.g., P-glycoprotein)?

Deuterium may subtly alter transporter binding kinetics:

- In vitro assays : Use Caco-2 cell monolayers to compare apparent permeability (Papp) of deuterated vs. non-deuterated forms. Expected differences are <10% due to similar logP values .

- Competitive inhibition : Co-incubate with verapamil (a P-gp inhibitor) to assess whether deuteration affects efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.